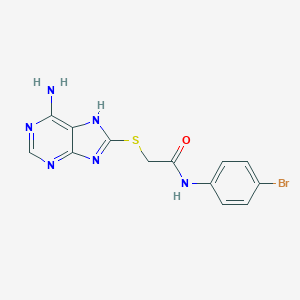![molecular formula C25H25N3O4S B297296 (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that this compound may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Additionally, this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the activity of specific enzymes involved in cell growth and proliferation, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and the ability to inhibit bacterial and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and inhibitor of bacterial and viral infections. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using this compound in lab experiments is its unknown mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, this compound may have potential side effects that need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One direction is to further study the mechanism of action of this compound to fully understand how it exerts its anti-cancer effects. Additionally, further studies are needed to determine the potential side effects of this compound and its safety profile. Another future direction is to explore the use of this compound in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and infections.
Conclusion
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further studies are needed to fully elucidate the mechanism of action of this compound and determine its safety profile. However, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Synthesemethoden
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been synthesized through various methods. One of the most common methods involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with 2-amino-4-phenylpiperazine in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of acetic acid to form the thiazolidinedione derivative. Other methods involve the use of different starting materials and reagents to form the final product.
Wissenschaftliche Forschungsanwendungen
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit bacterial and viral infections.
Eigenschaften
Molekularformel |
C25H25N3O4S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-32-21-10-8-19(9-11-21)17-22-24(30)28(25(31)33-22)18-23(29)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h2-11,17H,1,12-16,18H2/b22-17+ |
InChI-Schlüssel |
NZTUMOGAXIXJLS-OQKWZONESA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)

![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)